molecular formula C11H13N3O B1604099 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile CAS No. 916791-19-0

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile

Cat. No. B1604099
M. Wt: 203.24 g/mol
InChI Key: QKADXDYBWIDVGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized . These compounds showed moderate anti-proliferative activities against four human tumor cell lines (MGC-803, PC-3, A549, H1975) when evaluated by the MTT method in vitro .


Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile consists of a nicotinonitrile group attached to a 4-hydroxypiperidine group. The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

Primitive Earth Synthesis and Derivatives

Nicotinonitriles, such as 2-cyanopyridine and 4-cyanopyridine, can be synthesized under primitive earth conditions, leading to the formation of nicotinamide and nicotinic acid upon hydrolysis, suggesting early biochemical relevance (Friedmann, Miller, & Sanchez, 1971).

Chemosensing and Pharmacological Properties

Derivatives of nicotinonitriles have been studied for their chemosensing properties, antimicrobial, antioxidant, and anti-inflammatory activities, as well as for their cytotoxic activity against cancer cell lines, showcasing the versatility of nicotinonitrile derivatives in medicinal chemistry (Al-Hazmy et al., 2022).

Reductive Amination and N,N-Acetals Synthesis

Novel synthetic routes to 5-Hydroxypiperidone-derived N,N-acetals from nicotinonitrile derivatives highlight the chemical utility of these compounds in generating biologically active molecules (Vink et al., 2003).

Biological Activities

Antimycobacterial Agents

Nicotinonitrile-based s-triazines have shown profound in vitro antimycobacterial activity against Mycobacterium tuberculosis, positioning them as potential leads in the fight against tuberculosis (Patel, Chikhalia, & Kumari, 2014).

Herbicide Resistance in Transgenic Plants

The bxn gene, encoding a nitrilase that converts bromoxynil to a non-toxic metabolite, when expressed in plants, confers resistance to the herbicide, showcasing an application of nicotinonitrile-related enzymes in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Corrosion Inhibition and Materials Science

Corrosion Inhibition

Nicotinonitrile derivatives have been identified as efficient corrosion inhibitors for mild steel in acidic media, with studies highlighting their adsorption properties and protective capabilities, supporting their application in materials science and engineering (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Safety And Hazards

The safety information for 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile indicates that it is classified with the signal word "Warning" . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKADXDYBWIDVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640839
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile

CAS RN

916791-19-0
Record name 2-(4-Hydroxy-1-piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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